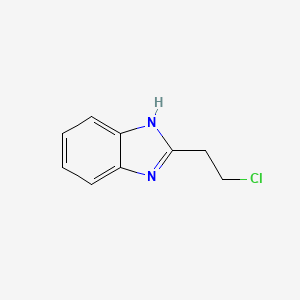

2-(2-Chloroethyl)benzimidazole

Description

Overview of Benzimidazole (B57391) Derivatives in Medicinal Chemistry

Benzimidazoles are a prominent class of heterocyclic compounds characterized by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. ijpsjournal.com This structural motif is a key component in a wide array of pharmacologically active molecules. nih.gov The versatility of the benzimidazole scaffold allows for extensive chemical modifications, leading to the development of compounds with diverse therapeutic properties. ijpsjournal.comnih.gov

Historically, benzimidazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic effects. nih.govnih.govresearchgate.net This wide range of activity has established benzimidazole as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. researchgate.net The ability of benzimidazoles to interact with various biological targets contributes to their therapeutic potential. researchgate.net

Table 1: Examples of Pharmacological Activities of Benzimidazole Derivatives

| Pharmacological Activity | Reference |

|---|---|

| Anticancer | researchgate.net |

| Antibacterial | researchgate.net |

| Antifungal | nih.gov |

| Anti-inflammatory | researchgate.net |

| Antiviral | researchgate.net |

| Antiparasitic | researchgate.net |

| Anti-HIV | nih.gov |

| Antioxidant | nih.gov |

| Anticonvulsant | nih.gov |

| Antitubercular | nih.gov |

Significance of the Chloroethyl Moiety in Drug Design and Reactivity

The inclusion of a chloroethyl group (-CH2CH2Cl) in a molecule can significantly influence its biological activity and chemical reactivity. This moiety is known to act as an alkylating agent, a class of compounds that can form covalent bonds with nucleophilic groups found in biological macromolecules like DNA and proteins. biomedres.usbiomedres.us This ability to form strong, often irreversible, bonds is a key feature in the mechanism of action for many therapeutic agents, particularly in cancer chemotherapy. biomedres.usbiomedres.us

The reactivity of the chloroethyl group stems from the electrophilic nature of the carbon atom bonded to the chlorine atom. The chlorine atom, being electronegative, withdraws electron density, making the adjacent carbon susceptible to attack by nucleophiles. This can lead to the displacement of the chloride ion and the formation of a new covalent bond with the nucleophile. smolecule.com In the context of drug design, this reactivity can be harnessed to create targeted therapies that irreversibly inhibit the function of specific enzymes or receptors. biomedres.us

Research Landscape and Emerging Applications of 2-(2-Chloroethyl)benzimidazole

The compound this compound combines the established biological relevance of the benzimidazole core with the reactive potential of the chloroethyl group. This has made it a focal point of research for the development of novel therapeutic agents. The presence of the chloroethyl group allows for a variety of chemical transformations, enabling the synthesis of a diverse library of derivative compounds. smolecule.com

Recent research has explored the use of this compound as a precursor for synthesizing compounds with potential anticancer and antimicrobial properties. smolecule.com The rationale behind this research is that the benzimidazole portion of the molecule can guide the compound to specific biological targets, while the chloroethyl moiety can then react with these targets to exert a therapeutic effect. For instance, derivatives have been synthesized that show activity against various cancer cell lines. The ongoing investigation into the full range of applications for this compound and its derivatives continues to be an active area of scientific inquiry. biomedres.us

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGGOLWUZCCVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480876 | |

| Record name | 2-(2-chloroethyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405173-97-9 | |

| Record name | 2-(2-chloroethyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 2 Chloroethyl Benzimidazole and Its Derivatives

Historical Context of Benzimidazole (B57391) Synthesis

The history of benzimidazole synthesis dates back to 1872, when Hoebrecker first reported the preparation of a 2,5-dimethyl-benzimidazole derivative. rsc.org This was achieved through the reduction of 2-nitro-4-methylacetanilide, followed by a dehydration reaction. rsc.orgsemanticscholar.org Since this initial discovery, numerous synthetic methods have been developed, but most are variations of two classical, foundational approaches: the Phillips-Ladenburg reaction and the Weidenhagen reaction. rsc.orgsemanticscholar.orgresearchgate.net

The Phillips-Ladenburg synthesis , first described in 1878, involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid. semanticscholar.orgcolab.ws The reaction is typically carried out by heating the reactants, often in the presence of a strong mineral acid such as 4N hydrochloric acid, which acts as a catalyst and dehydrating agent. colab.wsasianpubs.org This method is widely applicable for the synthesis of 2-substituted benzimidazoles, where the substituent is derived from the R-group of the carboxylic acid (RCOOH). semanticscholar.org While effective, the classical version of this reaction can require high temperatures, sometimes between 250°C and 300°C, which can limit its utility. semanticscholar.orgresearchgate.net

The Weidenhagen reaction offers an alternative route, utilizing the condensation of an o-phenylenediamine with an aldehyde or ketone. semanticscholar.orgresearchgate.net This reaction is typically performed in the presence of an oxidizing agent, such as copper (II) acetate, in an alcohol or water medium. semanticscholar.org The process involves the initial formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the 2-substituted or 1,2-disubstituted benzimidazole. semanticscholar.org

These two methods form the bedrock of benzimidazole synthesis, and virtually all modern techniques can be considered modifications or improvements upon these original discoveries. rsc.orgresearchgate.net

Core Synthetic Routes for 2-(2-Chloroethyl)benzimidazole

The synthesis of this compound can be achieved through several strategic approaches that are extensions of classical benzimidazole chemistry. The primary methods involve either a direct one-pot cyclization to form the substituted benzimidazole ring or a multi-step process involving the modification of a pre-formed intermediate.

The most direct and common method for synthesizing this compound is through a cyclization reaction analogous to the Phillips-Ladenburg synthesis. This approach involves the condensation of o-phenylenediamine with 3-chloropropionic acid. asianpubs.orgresearchgate.net

The reaction proceeds by heating the two reagents, typically in the presence of a strong acid like hydrochloric acid (HCl). The acid catalyzes the condensation between one of the amino groups of o-phenylenediamine and the carboxylic acid group of 3-chloropropionic acid, forming an amide intermediate. Subsequent intramolecular cyclization, driven by the attack of the second amino group on the amide carbonyl, and followed by dehydration, results in the formation of the benzimidazole ring with the 2-chloroethyl side chain already in place. This one-pot reaction is efficient for constructing the target molecule from readily available starting materials. chemicalforums.com

An alternative strategy for synthesizing this compound involves the chemical modification of a pre-synthesized benzimidazole precursor. This two-step approach typically begins with the synthesis of 2-(2-hydroxyethyl)benzimidazole (B1210209). This intermediate can be prepared by the condensation of o-phenylenediamine with a suitable precursor such as 3-hydroxypropionic acid or lactic acid. eudl.euresearchgate.net

Once 2-(2-hydroxyethyl)benzimidazole is obtained and purified, the terminal hydroxyl group on the ethyl side chain is converted to a chloride. This chlorination is a standard organic transformation and can be accomplished using various chlorinating agents. Reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used for this purpose. google.com The reaction replaces the -OH group with a -Cl atom, yielding the final product, this compound. This method offers flexibility, as it allows for the synthesis and purification of the alcohol intermediate before proceeding to the final chlorination step.

Synthesis of Key Intermediates and Precursors

The synthesis of this compound relies on the availability of key precursors and an understanding of the synthesis of closely related intermediates. The reactions of o-phenylenediamine are central to forming the benzimidazole core, and the synthesis of analogs like 2-chloromethylbenzimidazole provides a well-documented blueprint for these reactions.

2-Chloromethylbenzimidazole is a crucial intermediate and a close structural analog of the target compound. Its synthesis is well-established and serves as a model for the Phillips-Ladenburg reaction. The standard procedure involves the condensation of o-phenylenediamine with chloroacetic acid in the presence of a mineral acid, most commonly 4N or 5N hydrochloric acid. google.com The mixture is heated under reflux for several hours to drive the cyclization and dehydration. After cooling, the reaction mixture is neutralized with a base, such as ammonia, to precipitate the product, which can then be filtered, washed, and recrystallized. google.com

The reaction conditions for this synthesis have been reported with minor variations, as summarized in the table below.

| Reactants | Catalyst/Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine, Chloroacetic Acid | 4N HCl | Reflux (100-120°C) | 3-6 hours | Not Specified | google.com |

| o-Phenylenediamine, Chloroacetic Acid | 4mol/L HCl | Reflux | 50 minutes, then stand overnight | 80-85% | google.com |

| o-Phenylenediamine, Chloroacetic Acid | Microwave Irradiation / HCl | 50% Power | 1.5-4 minutes | High | asianpubs.org |

o-Phenylenediamine is the quintessential precursor for the benzimidazole scaffold. Its two adjacent amino groups make it ideally suited for condensation reactions with a variety of carbon electrophiles to form the five-membered imidazole (B134444) ring fused to the benzene (B151609) ring. cutm.ac.in

The versatility of o-phenylenediamine is demonstrated by its reaction with different reagents to yield various 2-substituted benzimidazoles:

With Formic Acid: The reaction with formic acid is the simplest Phillips-Ladenburg synthesis, yielding the parent compound, benzimidazole. The process involves heating the reagents, often on a water bath, followed by neutralization to isolate the product. cutm.ac.in

With Aldehydes: In the presence of an oxidizing agent, o-phenylenediamine reacts with various aldehydes (both aliphatic and aromatic) to form 2-substituted benzimidazoles. semanticscholar.orgnih.gov This Weidenhagen reaction pathway expands the range of accessible derivatives.

With Dicarboxylic Acids: When reacted with dicarboxylic acids such as succinic acid or adipic acid, both ends of the acid can react with two equivalents of o-phenylenediamine to produce bis-benzimidazoles, where two benzimidazole rings are linked by an alkyl chain. asianpubs.orgresearchgate.net

With Chloro- and Hydroxy-Acids: As discussed, its reaction with chloroacetic acid yields 2-chloromethylbenzimidazole, while reaction with 3-chloropropionic acid yields this compound. asianpubs.orggoogle.com Similarly, reactions with lactic acid or 3-hydroxypropionic acid can produce the corresponding 2-(hydroxyalkyl)benzimidazoles, which are valuable intermediates. eudl.eu

These reactions highlight the central role of o-phenylenediamine as a building block in the synthesis of a vast library of benzimidazole derivatives. researchgate.netorganic-chemistry.org

Formation of Benzimidazole-2-thiol Derivatives

Benzimidazole-2-thiol, which exists in tautomeric equilibrium with benzimidazole-2-thione, is a crucial derivative in the benzimidazole family. The most common and direct synthesis of the benzimidazole-2-thione core involves the reaction of an o-phenylenediamine with carbon disulfide, often in the presence of a base like potassium hydroxide. ijptjournal.com This foundational method can be adapted to produce substituted derivatives by starting with appropriately substituted o-phenylenediamines. medcraveonline.com

While not a direct conversion of this compound, the thione core, once formed, can be subjected to various derivatization reactions, such as alkylation at the sulfur or nitrogen atoms, to yield a diverse library of compounds. nih.govresearchgate.net For instance, S-alkylation can be achieved by reacting the thione with alkyl halides in the presence of a base. nih.gov This class of compounds is significant, and various synthetic methods have been reported for their preparation. nih.govnih.gov

Table 1: General Methods for Benzimidazole-2-thione Synthesis

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| o-phenylenediamine | Carbon Disulfide | 1H-benzo[d]imidazole-2(3H)-thione | ijptjournal.comnih.gov |

| 5,6-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione | Acetic anhydride | 1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone | nih.gov |

Derivatization and Structural Modifications of this compound

The this compound molecule possesses two primary sites for chemical modification: the N-H group of the imidazole ring and the chloroethyl side chain. This dual reactivity allows for extensive derivatization.

The nitrogen atom of the benzimidazole ring can be readily functionalized through N-substitution reactions. Typically, this involves deprotonation of the N-H group with a base, followed by reaction with an electrophile, such as an alkyl or acyl halide. semanticscholar.org Potassium carbonate is a commonly used base for these reactions, often carried out in solvents like acetonitrile (B52724) or dimethylformamide (DMF). nih.govtsijournals.com This approach has been used to introduce a variety of substituents, including allyl groups and more complex moieties containing morpholine (B109124) or piperidine (B6355638) rings. nih.gov

Table 2: Examples of N-Substitution Reactions on Benzimidazole Scaffolds

| Benzimidazole Derivative | Reagent | Base / Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzimidazolyl-chalcone | Allyl bromide | K2CO3 / Acetonitrile | (2E)-1-(1-allyl-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one | 50-86% | nih.gov |

| Benzimidazolyl-chalcone | 4-(2-chloroethyl)morpholine | K2CO3 / Acetonitrile | (2E)-1-(1-(2-morpholinoethyl)-1H-benzimidazol-2-yl)-3-phenylprop-2-en-1-one | 50-86% | nih.gov |

| 2-Chloro-1H-benzimidazole | Benzyl chloride | K2CO3 / DMF | 1-benzyl-2-chloro-1H-benzimidazole | 85% | semanticscholar.org |

The chloroethyl group at the 2-position of the benzimidazole ring is a versatile handle for introducing a wide range of functional groups via nucleophilic substitution reactions. The chlorine atom serves as a good leaving group, allowing for reaction with various nucleophiles. acs.org

Key transformations include:

Amination: Reaction with primary or secondary amines, such as morpholine or piperidine, yields the corresponding aminoethyl derivatives. nih.gov This is a common strategy to incorporate basic nitrogenous groups.

Thiocyanation: The chloride can be displaced by a thiocyanate (B1210189) anion, typically using potassium thiocyanate (KSCN), to introduce a thiocyanate group. nih.govresearchgate.net This group can then be a precursor for other sulfur-containing heterocycles.

Thiolation: Introduction of a thiol group can be achieved through reaction with reagents like sodium hydrosulfide. acs.org

Phosphine (B1218219) Substitution: Nucleophilic attack by phosphides, such as potassium alkyl phosphides, can be used to form carbon-phosphorus bonds. acs.org

These reactions significantly expand the chemical diversity of derivatives obtainable from this compound.

Bis-benzimidazoles, compounds containing two benzimidazole units, are of significant interest. The synthesis of these molecules can be achieved by using linkers to connect two benzimidazole moieties. Dihaloalkanes, such as 1,2-dibromoethane (B42909) or 1,3-dibromopropane, are common linkers that react with two equivalents of a benzimidazole precursor. ijptjournal.com This reaction typically proceeds in a polar solvent like ethanol (B145695) with a base such as potassium carbonate to neutralize the acid formed. ijptjournal.com

Alternatively, 2-(chloromethyl)-1H-benzimidazole can be reacted with a nucleophilic benzimidazole derivative, such as a 2-mercaptobenzimidazole, to form a thioether-linked bis-benzimidazole. mdpi.com Another established method involves the condensation of a dicarboxylic acid with two equivalents of o-phenylenediamine in the presence of a strong acid like polyphosphoric acid or hydrochloric acid. mdpi.com

Table 3: Synthetic Strategies for Bis-benzimidazole Analogues

| Benzimidazole Precursor | Linker/Co-reactant | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Substituted 2-mercapto benzimidazole | 1,2-dibromoethane | K2CO3 / Ethanol, reflux | Ethane-linked bis(benzimidazole) | ijptjournal.com |

| 2-mercapto-1H-benzo[d]imidazol-6-yl)(phenyl)methanone | 2-(chloromethyl)-1H-benzo[d]imidazole | Methanol | Thioether-linked bis(benzimidazole) | mdpi.com |

Optimization of Synthetic Conditions and Yields

The efficiency of synthetic routes to this compound derivatives is highly dependent on the reaction conditions. Careful optimization of parameters is crucial for maximizing product yields and minimizing side reactions.

Reaction outcomes are significantly influenced by the choice of solvent, temperature, and duration.

Solvents: The choice of solvent is critical and depends on the specific reaction. For N-alkylation, polar aprotic solvents like acetonitrile and DMF are often effective as they can dissolve the benzimidazole salts and facilitate the nucleophilic substitution. semanticscholar.orgnih.gov For the formation of hydrazide derivatives from esters, alcohols like absolute ethanol are typically used. nih.gov

Temperature: Many reactions, such as N-alkylations, are performed at elevated temperatures (reflux) to ensure a reasonable reaction rate and drive the reaction to completion. nih.govnih.gov However, some selective syntheses may require controlled, lower temperatures to prevent the formation of side products. beilstein-journals.org

Reaction Time: Reaction times can vary from a few hours to overnight. nih.govtsijournals.comnih.gov Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal time for quenching the reaction. ijptjournal.comnih.gov The use of microwave irradiation has been shown to dramatically reduce reaction times in the synthesis of some benzimidazole derivatives. imist.marsc.org

Table 4: Influence of Reaction Conditions on Synthesis

| Reaction Type | Solvent | Temperature | Time | Typical Yield | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Acetonitrile | Reflux | Overnight | 50-86% | nih.gov |

| N-Alkylation | DMF | 135-140°C | 12 h | 94% | semanticscholar.org |

| Ester to Hydrazide | Absolute Ethanol | Reflux | 2 h | 64% | nih.gov |

| Bis-benzimidazole formation | Ethanol | Reflux | 14 h | - | ijptjournal.com |

Role of Catalysts and Reagents

The synthesis of benzimidazoles, including this compound, often necessitates the use of catalysts and specific reagents to facilitate the cyclocondensation reaction and improve yields. These can range from simple acid catalysts to more complex catalytic systems, including nanomaterials and recyclable catalysts.

A common and traditional method for benzimidazole synthesis is the Phillips-Ladenburg reaction, which utilizes a condensation reaction between an ortho-phenylenediamine and a carboxylic acid under acidic conditions. In the case of this compound, the reaction would be between o-phenylenediamine and 3-chloropropionic acid. Mineral acids such as hydrochloric acid (HCl) are frequently employed as catalysts. The acidic medium protonates the carbonyl group of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of the o-phenylenediamine. This is followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.

Modern synthetic protocols have introduced a variety of other catalysts to make the process more efficient, milder, and environmentally friendly. These include:

Lewis Acids: Catalysts such as ZrOCl2 have been used for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and orthoesters.

Solid Acids: Heterogeneous catalysts like p-toluenesulfonic acid (p-TSOH) are effective, inexpensive, and readily available. They can be used in the reaction of o-phenylenediamine with both aldehydes and carboxylic acids orientjchem.org. Other solid acid catalysts include perchloric acid adsorbed on silica-gel (HClO4–SiO2) researchgate.net.

Nanoparticle Catalysts: Nanocrystalline magnesium oxide has been utilized as a solid base catalyst, offering advantages such as short reaction times and mild conditions nih.gov. Other nanomaterials like Al2O3/CuI/PANI nanocomposites have also been employed nih.gov.

Brønsted Acids: Chiral Brønsted acids, such as binaphthol-derived phosphoramide, have been used to catalyze enantioselective reactions in the synthesis of chiral benzimidazole derivatives rsc.org.

Organocatalysts: Chiral amines and their derivatives have been evaluated as organocatalysts for stereoselective aldol (B89426) additions in the synthesis of chiral benzimidazole derivatives thieme-connect.com. Chiral guanidines derived from benzimidazoles have also been used as organocatalysts in asymmetric α-amination reactions mdpi.com.

The choice of reagents also plays a critical role. While carboxylic acids are common starting materials, more reactive derivatives like acid chlorides (e.g., 3-chloropropanoyl chloride) can be used to carry out the reaction under milder conditions. In some cases, orthoesters can serve as the source of the C2 carbon of the benzimidazole ring.

The following table summarizes various catalysts and reagents used in the synthesis of benzimidazole derivatives, which are applicable to the synthesis of this compound.

| Catalyst/Reagent | Reactants | Reaction Conditions | Key Features |

| Hydrochloric Acid (HCl) | o-Phenylenediamine, 3-Chloropropionic Acid | Reflux | Traditional acid catalysis (Phillips-Ladenburg) adichemistry.com |

| p-Toluenesulfonic acid (p-TSOH) | o-Phenylenediamine, Carboxylic Acids/Aldehydes | Heating | Effective, inexpensive, and readily available solid acid catalyst orientjchem.org |

| ZrOCl2 | o-Phenylenediamine, Orthoesters | Mild conditions | One-pot synthesis |

| Nanocrystalline MgO | o-Phenylenediamine, Aldehydes | Mild conditions | Solid base catalyst, short reaction times nih.gov |

| Chiral Phosphine Ligands | Varies | Asymmetric catalysis | High enantioselectivity in metal-catalyzed reactions nih.govsigmaaldrich.com |

| Chiral Brønsted Acids | Varies | Asymmetric catalysis | Enantioselective construction of stereogenic centers rsc.org |

| Chiral Guanidines | 1,3-Dicarbonyl Compounds | Asymmetric α-amination | Organocatalysis for stereoselective synthesis mdpi.com |

Stereochemical Considerations in Synthesis

The compound this compound does not possess a chiral center and is therefore achiral. As a result, its synthesis does not require stereochemical control. However, the broader class of 2-substituted benzimidazole derivatives includes many compounds with chiral centers, and their biological activity is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is a crucial area of research in benzimidazole chemistry.

The asymmetric synthesis of chiral benzimidazole derivatives can be broadly categorized into two main approaches:

Use of Chiral Catalysts: This is the most common strategy and involves the use of a chiral catalyst to induce enantioselectivity in the reaction.

Transition Metal Catalysis with Chiral Ligands: Transition metals like palladium, rhodium, and iridium, when complexed with chiral phosphine ligands (e.g., BINAP, DuPhos), can catalyze a variety of asymmetric reactions to produce chiral benzimidazoles nih.govsigmaaldrich.com. These reactions include asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions nih.gov. The chiral ligand creates a chiral environment around the metal center, which directs the approach of the reactants and leads to the preferential formation of one enantiomer.

Chiral Brønsted Acid Catalysis: Chiral Brønsted acids, such as those derived from binaphthol, can act as powerful catalysts for enantioselective reactions by activating substrates through hydrogen bonding rsc.org. These have been successfully employed in intramolecular S_N2' reactions to construct quaternary stereogenic centers in benzimidazole-containing molecules rsc.org.

Organocatalysis: Chiral organic molecules can also act as catalysts. For instance, chiral amines and their derivatives have been used to catalyze stereoselective aldol reactions to produce chiral β-hydroxy benzimidazole derivatives thieme-connect.com. Chiral 2-aminobenzimidazoles and chiral guanidines have been shown to be effective bifunctional organocatalysts in asymmetric amination reactions d-nb.inforesearchgate.netnih.gov.

Use of Chiral Starting Materials or Auxiliaries: This approach involves starting with an enantiomerically pure reactant or attaching a chiral auxiliary to the substrate. The inherent chirality of the starting material or auxiliary directs the stereochemical outcome of the reaction. After the desired stereocenter is created, the chiral auxiliary is removed.

While this compound itself is achiral, the synthesis of its derivatives where a chiral center is present, for example, by substitution on the ethyl chain or at the N1 position of the benzimidazole ring, would necessitate the use of these stereoselective methods to obtain enantiomerically pure compounds. The choice of the specific method would depend on the nature of the desired chiral derivative and the position of the stereocenter.

The following table provides examples of chiral catalysts and their applications in the asymmetric synthesis of benzimidazole derivatives.

| Chiral Catalyst/Ligand | Type of Reaction | Product Type |

| Rhodium/(R,R)-QuinoxP* | Asymmetric C2-allylation | C2-allylated benzimidazoles nih.gov |

| Chiral trans-cyclohexanediamine-benzimidazole derivatives | Asymmetric electrophilic amination | 3-Aminooxindoles with a benzimidazole moiety nih.gov |

| l-Prolinamide | Stereoselective aldol addition | (S)-2-((R)-2-(1H-benzo[d]imidazol-1-yl)-1-hydroxyethyl)cyclohexanone thieme-connect.com |

| Chiral Guanidines derived from benzimidazoles | Enantioselective α-amination | Chiral 1,3-dicarbonyl compounds with a benzimidazole substituent mdpi.com |

| Chiral Phosphine Ligands (e.g., TangPhos, BINAPINE) | Asymmetric hydrogenation | Chiral products from functionalized olefins sigmaaldrich.com |

V. Advanced Studies in Biological Activity and Pharmacological Relevance of 2 2 Chloroethyl Benzimidazole Derivatives

Antimicrobial Research

The quest for novel antimicrobial agents has led researchers to explore the diverse chemical space of benzimidazole (B57391) derivatives. Compounds derived from 2-(2-Chloroethyl)benzimidazole have shown considerable promise in combating various microbial pathogens, including bacteria and fungi.

Antibacterial Efficacy (e.g., Gram-positive, Gram-negative, MRSA)

Derivatives of this compound have demonstrated significant antibacterial activity against a wide range of bacteria. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

The antibacterial efficacy of these derivatives is often attributed to the substituents on the benzimidazole core. For instance, some synthesized 2-chloromethyl-1H-benzimidazole derivatives showed promising activity against Bacillus cereus, Staphylococcus aureus, and Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 6.2 μg/mL, and excellent efficacy against Escherichia coli with a MIC of 3.1 μg/mL researchgate.net. Certain derivatives displayed even better activity (MIC: 3.1 μg/mL) than the reference drugs chloramphenicol and cycloheximide against both Gram-positive and Gram-negative bacterial strains researchgate.net.

A library of 53 benzimidazole derivatives, including those from 2-(chloromethyl)-1H-benzo[d]imidazole, were screened for their antibacterial activity. Some of these compounds displayed activity against two MRSA strains with MICs comparable to the widely-used drug ciprofloxacin nih.govscilit.com. The presence of 5-halo substituents was a common feature among the active compounds nih.govscilit.com.

Furthermore, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown potent antibacterial activity against Escherichia coli, Streptococcus faecalis, Methicillin-susceptible Staphylococcus aureus (MSSA), and MRSA, with MIC values ranging from 2 to 16 μg mL−1, which is comparable to ciprofloxacin rsc.org. The exploration of 1,2-disubstituted benzimidazole derivatives has also yielded compounds with potent activity against tolC-mutant Escherichia coli whiterose.ac.uk.

Interactive Data Table: Antibacterial Activity of this compound Derivatives

| Derivative Type | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-chloromethyl-1H-benzimidazole | B. cereus, S. aureus, P. aeruginosa | 6.2 | researchgate.net |

| 2-chloromethyl-1H-benzimidazole | E. coli | 3.1 | researchgate.net |

| 2-(chloromethyl)-1H-benzo[d]imidazole | MRSA | Comparable to Ciprofloxacin | nih.govscilit.com |

| N-substituted 6-chloro-1H-benzimidazole | E. coli, S. faecalis, MSSA, MRSA | 2-16 | rsc.org |

Antifungal Properties

In addition to their antibacterial effects, derivatives of this compound have exhibited significant antifungal properties. A series of 35 benzimidazole derivatives synthesized from 2-chloromethyl-1H-benzimidazole were evaluated against five phytopathogenic fungi nih.gov. One compound, 7f, showed selective inhibition of Botrytis cinerea with an IC50 of 13.36 μg/mL, comparable to the commercial fungicide hymexazol nih.gov. Another compound, 5b, exhibited remarkable antifungal properties against Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, and Fusarium solani nih.gov.

Furthermore, a study screening 53 benzimidazole derivatives found that 23 compounds exhibited potent fungicidal activity against selected fungal strains, with MIC values equivalent to or greater than amphotericin B nih.govscilit.com. Some novel 2-chloromethyl-1H-benzimidazole derivatives also showed significant antifungal activity against Candida albicans, with one derivative exhibiting a potent MIC of 12.5 µg/ml researchgate.net.

Interactive Data Table: Antifungal Activity of this compound Derivatives

| Derivative | Fungal Strain | IC50 (μg/mL) | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| 7f | Botrytis cinerea | 13.36 | - | nih.gov |

| 5b | C. gloeosporioides | 11.38 | - | nih.gov |

| VMKP 8 | Candida albicans | - | 12.5 | researchgate.net |

Mechanisms of Antimicrobial Action

The mechanisms through which benzimidazole derivatives exert their antimicrobial effects are multifaceted. Their structural similarity to purines allows them to interfere with essential bacterial processes whiterose.ac.uk. It is suggested that they may compete with purines, leading to the inhibition of bacterial protein and nucleic acid synthesis whiterose.ac.uk.

A crucial aspect of antimicrobial research is the ability of compounds to combat bacterial biofilms, which are notoriously resistant to conventional antibiotics. A novel benzimidazole molecule, named antibiofilm compound 1 (ABC-1), was identified for its ability to prevent bacterial biofilm formation in multiple Gram-negative and Gram-positive pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus nih.govresearchgate.net. Importantly, ABC-1 inhibits biofilm formation at nanomolar concentrations without inhibiting bacterial growth, suggesting a specific antibiofilm mechanism nih.govresearchgate.net. This compound and its structurally related counterpart, ABC-2, were shown to significantly inhibit Vibrio cholerae biofilm development nih.gov. The ability of these compounds to disrupt biofilms presents a promising avenue for combating chronic and persistent infections.

Anticancer Research

The structural versatility of benzimidazole derivatives has also made them attractive candidates in the field of oncology. Numerous studies have highlighted the potential of these compounds as anticancer agents, with research focusing on their cytotoxic effects against various cancer cell lines.

Cytotoxicity Against Cancer Cell Lines (e.g., MCF-7, DLD-1)

Derivatives of this compound have been evaluated for their cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7) and colon (DLD-1) cancer cells.

A study investigating the anti-proliferation effects of benzimidazole derivatives on HCT-116 colon cancer and MCF-7 breast cancer cell lines found that some compounds exhibited significant cytotoxic activity nih.gov. For instance, in the MCF-7 cell line, one benzimidazole derivative had an IC50 value of 8.86 ± 1.10 μg/mL nih.gov. Another study synthesized a novel benzimidazole derivative (se-182) and tested its anticancer activities on four cancer cell lines, including MCF-7 and DLD-1 . This compound showed cytotoxic effects against all tested cell lines .

Furthermore, newly synthesized benzimidazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 and MCF-7 breast cancer cells nih.gov. One compound, in particular, showed relatively significant higher cytotoxicity in the MDA-MB-231 cancer cell line nih.gov. The anticancer potential of these derivatives is a promising area of research, with ongoing efforts to develop more potent and selective compounds nih.govresearchgate.net.

Interactive Data Table: Cytotoxicity of this compound Derivatives

| Derivative | Cancer Cell Line | IC50 (μg/mL) | Reference |

|---|---|---|---|

| Benzimidazole 4 | MCF-7 | 8.86 ± 1.10 | nih.gov |

| Benzimidazole 2 | HCT-116 | 16.2 ± 3.85 | nih.gov |

| Benzimidazole 1 | HCT-116 | 28.5 ± 2.91 | nih.gov |

| Benzimidazole se-182 | MCF-7, DLD-1 | Exhibited cytotoxic effects |

Apoptosis Induction Pathways (e.g., p53-mediated responses)

The tumor suppressor protein p53 is a critical regulator of cellular processes, including DNA repair and the induction of apoptosis (programmed cell death). nih.gov In response to cellular stress, such as DNA damage, p53 can activate the transcription of pro-apoptotic genes, including PUMA and NOXA, which belong to the BH3-only protein family. nih.gov These proteins trigger the mitochondrial pathway of apoptosis. nih.gov

Several novel benzimidazole derivatives have been shown to exert their anticancer effects by triggering apoptotic cell death. nih.gov Studies on specific benzimidazole compounds have demonstrated their ability to induce apoptosis in liver cancer cell lines (HepG2). nih.gov For instance, certain derivatives were found to significantly increase the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov This induction of apoptosis was also associated with cell cycle arrest in the G1 phase, confirmed by an increased expression of the p21 protein, a known p53 target gene. nih.gov

Interestingly, p53 can also induce the expression of cyclooxygenase-2 (Cox-2), an enzyme often associated with inflammation and cancer progression. embopress.orgresearchgate.net This p53-mediated induction of Cox-2 has been shown to counteract or abrogate p53-induced apoptosis, suggesting a complex feedback loop where p53 activation can lead to both pro-apoptotic and survival signals. embopress.orgembopress.org The inhibition of Cox-2 has been observed to significantly enhance apoptosis induced by genotoxic stress in cells with functional p53. embopress.orgembopress.org

DNA Alkylation and Intercalation

One of the well-established mechanisms for cancer chemotherapy is DNA alkylation, which involves the covalent attachment of an alkyl group to DNA. nih.gov This modification can damage the DNA, inhibit its replication, and ultimately lead to cell death. nih.gov Benzimidazole derivatives, due to their structural similarity to purine nucleobases, are capable of interacting with DNA. researchgate.net Many of these derivatives function as DNA minor groove binders, particularly at AT-rich sequences. researchgate.net

In addition to covalent binding through alkylation, some compounds can interact with DNA non-covalently through intercalation. This process involves the insertion of a planar molecule between the base pairs of the DNA double helix. osti.gov This insertion causes a distortion in the DNA structure, which can interfere with the processes of replication and transcription, contributing to the compound's cytotoxic effects. The bithiazole moiety of the anticancer agent bleomycin, for example, binds DNA through intercalation. osti.gov The addition of a benzimidazole moiety to certain parent structures has been shown to improve DNA binding affinity and enhance cytotoxic effects. nih.gov

Inhibition of Topoisomerase Enzymes

DNA topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription. nih.govyoutube.com They function by creating transient breaks in the DNA backbone to allow strands to pass through one another, after which they reseal the breaks. youtube.com Because of their crucial role, these enzymes are significant targets for anticancer drugs. mdpi.com

Several benzimidazole derivatives have been identified as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govresearchgate.net For example, 2-phenoxymethylbenzimidazole was found to be a more potent Topo I poison than the reference drug camptothecin, with a lower IC50 value. researchgate.net Other derivatives have shown significant inhibitory activity against eukaryotic Topo II. researchgate.net A benzimidazole analogue of Hoechst 33342, known as DMA, was identified as a selective inhibitor of human and E. coli DNA topoisomerase I. nih.gov

This table presents the half-maximal inhibitory concentration (IC50) values for selected benzimidazole and benzoxazole derivatives against topoisomerase enzymes, as compared to reference drugs.

Targeting Specific Molecular Pathways

The therapeutic potential of benzimidazole derivatives extends to the targeted inhibition of specific molecular pathways dysregulated in various diseases. Their structural versatility allows for the design of molecules that can interact with a wide range of biological targets. researchgate.net

In the context of cancer, benzimidazoles have been developed to target pathways beyond general DNA damage. For example, mebendazole, an anti-helminthic drug from the benzimidazole family, has shown potential in suppressing cancer cell growth by binding to tubulin subunits, which prevents the polymerization of microtubules essential for cell division. researchgate.net More recently, new series of benzimidazole‐2‐thiol derivatives have been specifically designed and synthesized to target the WDR5 binding motif (WBM) of the WD repeat-containing protein 5 (WDR5), presenting a novel approach for neuroblastoma treatment. researchgate.net

Beyond cancer, alkylated benzimidazole derivatives have been investigated as antiviral agents. nih.gov Computational and in vitro studies have shown that these compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV, binding to an allosteric site on the HIV-reverse transcriptase (HIV-RT) protein. nih.gov This demonstrates the capacity of the benzimidazole scaffold to be adapted for targeting specific enzymes in infectious diseases. nih.gov

Anti-inflammatory and Analgesic Research

Derivatives of benzimidazole have been extensively studied for their potential as anti-inflammatory and analgesic agents, showing promise as alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs). nih.govbanglajol.info

In Vitro and In Vivo Models

The anti-inflammatory and analgesic properties of newly synthesized benzimidazole derivatives have been evaluated using established preclinical models. A common in vivo model for assessing anti-inflammatory activity is the carrageenan-induced paw edema test in rats. nih.govresearchgate.net In this model, the injection of carrageenan induces a localized inflammatory response, and the efficacy of a test compound is measured by its ability to reduce the resulting swelling. nih.gov

For evaluating analgesic activity, the acetic acid-induced writhing test in mice is frequently employed. researchgate.net This test measures a compound's ability to reduce the number of abdominal constrictions (writhes) induced by an injection of acetic acid, which reflects peripheral analgesic effects. researchgate.net

Several studies have reported significant anti-inflammatory and analgesic activities for various 2-substituted benzimidazole derivatives in these models. banglajol.infonih.gov For example, certain 2-methylaminobenzimidazole derivatives demonstrated potent anti-inflammatory activity, with one compound showing 100% inhibition of paw edema at a 100 mg/kg dose, comparable to the standard drug Nimesulide. nih.govresearchgate.net The same study identified a derivative with potent analgesic effects, achieving 89% inhibition of writhing. nih.govresearchgate.net

This table summarizes the in vivo anti-inflammatory and analgesic activities of selected benzimidazole derivatives compared to standard drugs.

COX Enzyme Inhibition

The primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes. plantarchives.org The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and inflammation. plantarchives.org Selective inhibition of COX-2 over COX-1 is a key goal in developing safer anti-inflammatory drugs. researchgate.net

Numerous studies have focused on designing and synthesizing benzimidazole derivatives as selective COX-2 inhibitors. nih.govnih.gov In vitro enzyme inhibition assays have identified several benzimidazole-based compounds with high potency and selectivity for COX-2. For instance, a series of benzimidazole-thiazole hybrids exhibited significant COX-2 inhibition with IC50 values in the nanomolar range and high selectivity indices (SI), which is the ratio of COX-1 IC50 to COX-2 IC50. nih.gov One hybrid, compound 15b, was found to be as potent as the selective COX-2 inhibitor celecoxib. nih.gov In silico molecular docking studies have been used to further understand how these derivatives bind to the active sites of COX enzymes, helping to rationalize their inhibitory activity. plantarchives.org

This table displays the in vitro COX-2 inhibitory activity (IC50) and selectivity index (SI) for various benzimidazole derivatives.

Interaction with Other Inflammatory Targets (e.g., Aldose Reductase, Phospholipase A2)

Beyond the well-documented cyclooxygenase (COX) pathways, the anti-inflammatory potential of benzimidazole derivatives extends to other key enzymatic targets involved in the inflammatory cascade, notably Aldose Reductase (AR) and Phospholipase A2 (PLA2). nih.govresearchgate.net

Aldose Reductase (AR): Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. mdpi.com Under hyperglycemic conditions, this pathway's increased activity is a significant contributor to the long-term complications of diabetes, such as retinopathy, neuropathy, and nephropathy. nih.govresearchgate.net The inhibition of aldose reductase is therefore a key therapeutic strategy. Benzimidazole derivatives have been identified as potential aldose reductase inhibitors, forming a part of the research into developing agents for diabetic complications. banglajol.info The structure of these inhibitors typically includes a polar group that interacts with the "anion binding pocket" of the enzyme and a hydrophobic part that fits into a non-polar region of the active site. researchgate.net

Phospholipase A2 (PLA2): Phospholipase A2 enzymes are crucial in the inflammatory process as they hydrolyze phospholipids in cell membranes to release arachidonic acid, the precursor for inflammatory mediators like prostaglandins and leukotrienes. researchgate.netmdpi.comresearchgate.net The inhibition of PLA2 is a significant target for anti-inflammatory drug development. nih.gov Studies have shown that newly synthesized series of 2-substituted benzimidazole derivatives exhibit inhibitory activity against secretory Phospholipase A2 (sPLA2). Molecular docking and in vitro assays have confirmed that these compounds can bind to and inhibit PLA2, highlighting their potential as multi-targeting anti-inflammatory agents. nih.gov For instance, research has demonstrated that benzimidazole derivatives with specific substitutions, such as trifluoromethyl and methoxy groups on an attached phenyl ring, show strong inhibition of secretory phospholipases A2.

Table 1: Benzimidazole Derivatives as Inhibitors of Inflammatory Targets This table is interactive and can be sorted by clicking on the column headers.

| Target Enzyme | Role in Inflammation | Key Findings for Benzimidazole Derivatives |

|---|---|---|

| Aldose Reductase (AR) | Contributes to diabetic complications via the polyol pathway. mdpi.comnih.gov | Benzimidazole derivatives have been investigated as potential inhibitors. banglajol.info |

| Phospholipase A2 (PLA2) | Releases arachidonic acid from cell membranes, initiating the eicosanoid synthesis pathway. researchgate.netresearchgate.net | Substituted benzimidazole derivatives have shown strong inhibitory activity against secretory PLA2. nih.gov |

Other Pharmacological Activities Under Investigation

The versatile benzimidazole scaffold has been the subject of extensive research, revealing a broad spectrum of potential therapeutic applications beyond its anti-inflammatory properties.

Derivatives of the benzimidazole nucleus have demonstrated significant activity against a wide range of viruses. Research has shown that these compounds can be effective against both RNA and DNA viruses.

In one study, seventy-six 2-phenylbenzimidazole (B57529) derivatives were evaluated for their antiviral activity. The most susceptible viruses were found to be Coxsackie Virus B2 (CVB-2), Bovine Viral Diarrhoea Virus (BVDV), Poliovirus type-1 (Sabin strain, Sb-1), Herpes Simplex Virus type 1 (HSV-1), and Yellow Fever Virus (YFV). Notably, some compounds showed outstandingly high and selective activity against Vaccinia Virus (VV) and BVDV. Another study involving 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles found that many compounds exhibited potent activity against Respiratory Syncytial Virus (RSV), with some also showing moderate activity against BVDV, YFV, and CVB2.

Table 2: Antiviral Spectrum of Investigated Benzimidazole Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Virus Family | Virus | Activity Level |

|---|---|---|

| Picornaviridae | Coxsackie Virus B2 (CVB-2) | High |

| Picornaviridae | Poliovirus type-1 (Sb-1) | Moderate to High |

| Flaviviridae | Bovine Viral Diarrhoea Virus (BVDV) | High |

| Flaviviridae | Yellow Fever Virus (YFV) | Moderate to High |

| Herpesviridae | Herpes Simplex Virus type 1 (HSV-1) | Moderate |

| Poxviridae | Vaccinia Virus (VV) | High (selective compounds) |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | High |

The benzimidazole scaffold is a key component in the development of novel antidiabetic agents, targeting various mechanisms involved in glucose homeostasis. banglajol.info Research has shown that these derivatives can act on multiple targets. For instance, some 2-substituted benzimidazole derivatives have been evaluated for their ability to inhibit yeast and rat intestinal α-glucosidase, with one compound showing 95.6% inhibition. Other derivatives have shown inhibitory activity against dipeptidyl peptidase IV (DPP-IV) and protein-tyrosine phosphatase 1B (PTP-1B). Furthermore, benzimidazole-containing compounds have been investigated as activators of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR), which are crucial in regulating glucose and lipid metabolism. nih.gov

Certain benzimidazole derivatives have been identified as potent H1-antihistamines. These compounds are being investigated for their potential in treating allergic conditions. One series of 2-(3-aminopiperidin)-benzimidazoles was proposed for use in insomnia therapy, with a lead derivative showing activity equivalent to an existing H1-antihistamine. researchgate.net Another set of hybrid molecules, phenyl-pyrazole conjugated benzimidazole-quinoxaline derivatives, also displayed considerable antihistaminic activity. researchgate.net The development of these compounds focuses on achieving high H1 receptor selectivity to avoid effects on the central nervous and cardiovascular systems.

Benzimidazole derivatives are well-established as broad-spectrum anthelmintic agents and are now being extensively studied for their activity against various protozoan parasites.

Antimalarial Activity: Malaria, caused by Plasmodium parasites, remains a major global health issue, and the search for new drugs is critical due to widespread resistance. Benzimidazole derivatives have shown promising antiplasmodial activity. Research has focused on various substitutions on the benzimidazole skeleton. For example, 2-phenyl-1H-benzimidazole derivatives and N-1 aryl, hetaryl, or alkyl derivatives have demonstrated potent in vitro activity against Plasmodium falciparum. Tricyclic derivatives like pyrido[1,2-a]benzimidazole have also emerged as a promising class, with some compounds reducing parasitemia by over 95% in vivo. These compounds have shown efficacy against both drug-sensitive and multidrug-resistant strains of P. falciparum.

Antiparasitic Activity: The antiparasitic scope of benzimidazoles extends to other protozoa and helminths. Studies have demonstrated the efficacy of 2-(trifluoromethyl)-benzimidazole derivatives against Giardia lamblia and Entamoeba histolytica, showing greater in vitro activity than metronidazole. Other derivatives have been effective against the helminth Trichinella spiralis and the cestode Hymenolepis nana. The mechanism of action for many anthelmintic benzimidazoles involves binding to the parasite's β-tubulin, which disrupts microtubule structure and function.

Table 3: Antiparasitic Spectrum of Benzimidazole Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Parasite Type | Organism | Key Findings |

|---|---|---|

| Protozoa | Plasmodium falciparum | Potent activity against chloroquine-sensitive and resistant strains. |

| Protozoa | Trypanosoma brucei | Investigated as potential therapeutic agents. |

| Protozoa | Leishmania donovani | Investigated as potential therapeutic agents. |

| Protozoa | Giardia lamblia | High in vitro activity reported. |

| Protozoa | Entamoeba histolytica | High in vitro activity reported. |

| Helminth | Trichinella spiralis | Activity comparable to Albendazole. |

| Helminth | Toxocara canis | In vitro activity demonstrated. |

| Helminth | Hymenolepis nana | Significant in vivo efficacy in removing adult cestodes. |

The benzimidazole framework has been successfully utilized to develop potent inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1). One major area of research has been the development of benzimidazole derivatives as Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Compounds such as 1H,3H-thiazolo[3,4-a]benzimidazoles have been identified as highly active agents that selectively inhibit HIV-1 reverse transcriptase.

Another novel approach targets the interaction between the viral infectivity factor (Vif) and the human protein APOBEC3G (A3G). A3G is a natural antiviral factor that HIV-1 Vif counteracts by degrading it. Researchers have developed benzimidazole derivatives that can protect the A3G protein from Vif-induced degradation, thereby inhibiting HIV-1 replication. In one study, specific compounds demonstrated high potency with IC50 values in the nanomolar range in anti-HIV-1 replication assays.

Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationship (SAR) is fundamental to understanding how chemical modifications to a core structure influence its biological activity. For benzimidazole derivatives, SAR studies have provided valuable insights into the structural requirements for anticonvulsant efficacy. researchgate.neteurekaselect.comdntb.gov.ua

The diversity of substituents on the benzimidazole ring system plays a pivotal role in modulating the anticonvulsant activity. researchgate.net Research indicates that the nature and position of substituents at the N-1 and C-2 positions of the benzimidazole scaffold significantly impact the biological response. rsc.org For instance, the introduction of different aryl groups and heterocyclic moieties can lead to variations in potency and efficacy.

Systematic modifications of the benzimidazole core have shown that both electron-donating and electron-withdrawing groups can influence activity, suggesting a complex interplay of electronic and steric factors. The presence of a flexible side chain at the N-1 position and a substituted aromatic ring at the C-2 position are often considered key pharmacophoric elements for anticonvulsant action. While direct SAR studies on this compound derivatives are not extensively documented in the provided context, the principles derived from broader benzimidazole research suggest that modifying the chloroethyl group or substituting the benzimidazole ring could significantly alter anticonvulsant properties.

A clear correlation between the chemical structure of benzimidazole derivatives and their therapeutic efficacy as anticonvulsants has been established through numerous studies. nih.govresearchgate.net The essential pharmacophoric features for anticonvulsant activity in many benzimidazole series have been identified as a hydrophobic aromatic ring and a hydrogen-bonding domain.

Quantitative Structure-Activity Relationship (QSAR) studies on related compounds have revealed that thermodynamic properties are strong determinants of binding affinity to relevant biological targets. nih.gov For example, a QSAR study on benzotriazine derivatives, which share structural similarities with benzimidazoles, highlighted the importance of thermodynamic descriptors in predicting binding affinity for the GABA-A receptor complex. nih.gov This suggests that the anticonvulsant activity of this compound derivatives could be rationally optimized by considering their physicochemical and structural properties.

Molecular Docking and In Silico Studies

Molecular docking and other in silico methods are powerful tools for predicting and analyzing the interactions between small molecules and their biological targets at a molecular level. nih.govnih.govresearchgate.net These computational approaches provide insights into the binding modes and affinities of potential drug candidates, guiding further experimental studies.

Molecular docking studies on benzimidazole derivatives have primarily focused on their interactions with key proteins implicated in epilepsy, such as the GABA-A receptor and voltage-gated sodium channels. nih.govjpionline.orgresearchgate.net The GABA-A receptor, a ligand-gated ion channel, is a major inhibitory neurotransmitter receptor in the central nervous system and a common target for anticonvulsant drugs. nih.govresearchgate.net

Docking simulations have shown that benzimidazole derivatives can bind to the benzodiazepine site of the GABA-A receptor. nih.gov The interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket. For example, one study on a benzimidazole derivative revealed hydrogen bonding with GLN64 and pi-alkyl interactions with TYR62 and PHE200 residues of the GABA-A receptor α1 subunit. nih.gov Another study highlighted interactions with residues such as ALA88, TYR126, ARG114, THR140, and ASN138 in the α2β2γ2 isoform of the GABA-A receptor. researchgate.net

Voltage-gated sodium channels are also crucial targets for anticonvulsant drugs, as they are involved in the initiation and propagation of action potentials. jpionline.orgnih.gov In silico studies suggest that benzimidazole derivatives can act as potent inhibitors of these channels. jpionline.org The interactions within the channel's pore can block the passage of sodium ions, thereby reducing neuronal excitability.

The following table summarizes key ligand-protein interactions observed in docking studies of various benzimidazole derivatives with anticonvulsant targets:

| Target Protein | Interacting Amino Acid Residues | Type of Interaction |

| GABA-A Receptor (α1 subunit) | GLN64, TYR62, PHE200 | Hydrogen bond, Pi-Alkyl |

| GABA-A Receptor (α2β2γ2 isoform) | ALA88, TYR126, ARG114, THR140, ASN138 | Hydrogen bond |

| Voltage-Gated Sodium Channel | Not explicitly detailed in provided context | Hydrophobic and hydrogen bonds |

This table is a composite representation from studies on various benzimidazole derivatives.

The prediction of binding affinity is a critical component of in silico drug design, providing a quantitative measure of the strength of the interaction between a ligand and its target protein. dergipark.org.tr Docking scores, typically expressed in kcal/mol, are used to estimate this affinity, with lower scores generally indicating a more favorable binding.

For benzimidazole derivatives, molecular docking studies have predicted favorable binding affinities to both GABA-A receptors and voltage-gated sodium channels. nih.govresearchgate.netjpionline.org For instance, a study on a specific benzimidazole derivative reported a binding affinity of -8 kcal/mol with the α2β2γ2 isoform of the GABA-A receptor, suggesting a strong interaction. nih.govresearchgate.net These predictions, while computational, provide a strong rationale for the observed anticonvulsant activity of these compounds and guide the synthesis of new derivatives with potentially enhanced binding affinities.

Elucidation of Mechanism of Action

The biological activity of this compound and its derivatives is multifaceted, stemming from the versatile benzimidazole scaffold and the reactive 2-chloroethyl side chain. Research into their mechanism of action reveals that these compounds can interact with a variety of biological targets through different modes of action, including covalent modification of macromolecules and inhibition of key cellular enzymes.

Covalent Modification of Nucleic Acids and Proteins

A primary mechanism of action for compounds bearing a 2-chloroethyl group attached to a nitrogenous heterocycle is their function as alkylating agents. Similar to classic nitrogen mustards, the 2-chloroethyl moiety can undergo an intramolecular cyclization to form a highly reactive aziridinium ion intermediate in situ. acs.org This electrophilic species is then susceptible to attack by biological nucleophiles, such as those found in nucleic acids (DNA and RNA) and proteins. acs.org

Inhibition of Key Cellular Enzymes and Proteins

Beyond covalent alkylation, the benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of enzymatic and protein targets. researchgate.netcbijournal.com Derivatives are often designed to inhibit specific proteins involved in disease pathogenesis.

Tubulin Polymerization: A significant number of benzimidazole derivatives exert their anticancer effects by interfering with microtubule dynamics. nih.gov They can bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and induces apoptosis. researchgate.netnih.gov Nocodazole is a well-known example of a benzimidazole-containing compound that acts as a microtubule-depolymerizing agent. researchgate.net

Kinase Inhibition: Many kinases, particularly tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), are critical targets in cancer therapy due to their role in signaling pathways that control cell proliferation and angiogenesis. researchgate.net Certain benzimidazole derivatives have been developed as potent inhibitors of these kinases. researchgate.netrsc.org

DNA and Chromatin Modifying Enzymes: Enzymes that maintain DNA topology and chromatin structure are also key targets.

Topoisomerases: These enzymes are essential for DNA replication, and their inhibition leads to DNA damage and cell death. Benzimidazole derivatives have been investigated as topoisomerase I and II inhibitors. researchgate.net

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are crucial for DNA repair. Their inhibition, particularly in cancers with existing DNA repair deficiencies, can be an effective therapeutic strategy. Veliparib is a benzimidazole-based PARP inhibitor. researchgate.net

Histone Deacetylases (HDACs): HDACs are epigenetic regulators, and their inhibition can alter gene expression to induce anti-tumor effects. Some benzimidazoles have shown potent HDAC inhibitory activity. researchgate.netrsc.org

Antimicrobial and Antifungal Targets: The mechanism of action for antimicrobial benzimidazoles often involves targeting pathways unique to the pathogens.

Lanosterol 14α-demethylase: In fungi, this enzyme is vital for the synthesis of ergosterol, a key component of the fungal cell membrane. Inhibition of this enzyme, as demonstrated by certain benzimidazole hybrids, disrupts membrane integrity and leads to fungal cell death. nih.gov

Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of nucleic acids and amino acids in bacteria. Molecular docking studies have predicted that some benzimidazole derivatives may target DHFR from Staphylococcus aureus, explaining their antibacterial activity. rsc.org

Anti-inflammatory Targets: The anti-inflammatory properties of some benzimidazole derivatives are attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COXs) and 5-lipoxygenase (5-LOX), which are responsible for the biosynthesis of prostaglandins and leukotrienes, respectively. nih.gov

The diverse mechanisms of action are summarized in the table below, highlighting the versatility of the benzimidazole scaffold in therapeutic design.

Table 1: Summary of Molecular Targets and Mechanisms for Benzimidazole Derivatives

| Target Class | Specific Target/Process | Mechanism of Action | Therapeutic Area |

| Nucleic Acids | DNA / RNA | Covalent alkylation via aziridinium ion formation, leading to cross-linking and adducts. acs.org | Anticancer |

| Cytoskeleton | Tubulin Polymerization | Inhibition of microtubule formation, leading to cell cycle arrest and apoptosis. researchgate.netnih.gov | Anticancer |

| Kinases | VEGFR | Inhibition of signaling pathways involved in angiogenesis and cell proliferation. researchgate.netrsc.org | Anticancer |

| DNA Maintenance | Topoisomerase I/II | Inhibition of DNA replication and repair. researchgate.net | Anticancer |

| PARP | Inhibition of DNA repair pathways. researchgate.net | Anticancer | |

| Epigenetics | Histone Deacetylases (HDACs) | Modulation of gene expression. researchgate.netrsc.org | Anticancer |

| Fungal Enzymes | Lanosterol 14α-demethylase | Disruption of fungal cell membrane synthesis. nih.gov | Antifungal |

| Bacterial Enzymes | Dihydrofolate Reductase (DHFR) | Inhibition of folate synthesis pathway. rsc.org | Antibacterial |

| Inflammation | Cyclooxygenases (COXs) | Inhibition of prostaglandin synthesis. nih.gov | Anti-inflammatory |

Table 2: Investigated Benzimidazole Compounds and Their Primary Mechanisms

| Compound/Derivative Class | Primary Target/Mechanism | Associated Activity |

| Bendamustine | DNA Alkylation | Anticancer researchgate.net |

| Nocodazole | Tubulin Depolymerization | Anticancer researchgate.net |

| Veliparib | PARP-1/2 Inhibition | Anticancer researchgate.net |

| Benzimidazole Hybrids | Lanosterol 14α-demethylase Inhibition | Antifungal nih.gov |

| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | DHFR, VEGFR-2, HDAC6 Inhibition (Predicted) | Antimicrobial, Anticancer rsc.org |

Vi. Conclusion and Future Research Directions

Summary of Current Research Findings

Research predominantly focuses on 2-(2-Chloroethyl)benzimidazole as a precursor for more complex molecules with therapeutic potential. The benzimidazole (B57391) scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is recognized for its versatile pharmacological activities. researchgate.netijpsjournal.com Derivatives synthesized from this chloroethyl intermediate have demonstrated a broad spectrum of biological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. rsc.orgnih.gov

The reactivity of the chloroethyl group allows for various chemical modifications, enabling the creation of diverse libraries of benzimidazole derivatives. These derivatives have been investigated for their potential as:

Anticancer Agents: Several benzimidazole-based drugs have progressed to clinical trials, showing promise in targeting cancer-associated pathways. impactfactor.org

Antimicrobial Agents: Derivatives have shown potent activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Anthelmintics: The benzimidazole core is a key feature of widely used anti-parasitic drugs. nih.gov

Proton Pump Inhibitors: Compounds like omeprazole, which contain the benzimidazole structure, are used to treat gastrointestinal disorders. ijpsjournal.com

Challenges and Opportunities in this compound Research

The primary challenge in research involving this compound lies in its role as an intermediate. The focus is often on the final, more complex derivatives, leaving the specific properties and potential direct applications of the parent compound underexplored.

Challenges:

Limited Direct Research: There is a scarcity of studies focusing directly on the biological or chemical properties of this compound itself.

Synthetic Optimization: While a versatile reagent, optimizing reaction conditions to generate specific derivatives with high yields and purity can be challenging. benthamdirect.com

Pharmacokinetic Properties: Benzimidazole derivatives can face issues such as poor solubility and rapid metabolism, which can limit their bioavailability and therapeutic effectiveness. ijpsjournal.com

Opportunities:

Novel Derivative Synthesis: The reactivity of the chloroethyl group offers vast opportunities for synthesizing novel compounds with unique biological activities.

Green Chemistry: There is potential to develop more environmentally friendly and efficient synthetic methods for benzimidazole derivatives. benthamdirect.comthieme-connect.com

Structure-Activity Relationship (SAR) Studies: A deeper understanding of how different substituents on the benzimidazole ring affect biological activity can guide the design of more potent and selective drugs. researchgate.net

Prospects for Novel Drug Development and Therapeutic Applications

The future for benzimidazole-based drug development, stemming from precursors like this compound, is promising. The structural versatility of the benzimidazole scaffold allows for the design of new compounds that can target a wide range of diseases. ijpsjournal.comresearchgate.net

Future prospects include:

Target-Based Drug Design: Utilizing computational methods to design benzimidazole derivatives that can specifically interact with biological targets, enhancing efficacy and reducing side effects. researchgate.net

Personalized Medicine: Developing benzimidazole-based therapies that are tailored to an individual's genetic makeup. researchgate.net

Expanded Therapeutic Areas: Exploring the potential of these compounds in treating a wider range of conditions, including neurodegenerative diseases and metabolic disorders.

Several benzimidazole-based drugs are already in clinical use, and many more are in various stages of development, indicating the significant potential of this class of compounds in modern medicine. impactfactor.orgchemijournal.com

Interdisciplinary Research Avenues

The study of this compound and its derivatives can benefit from a multidisciplinary approach, integrating various scientific fields:

Medicinal Chemistry and Pharmacology: Continued synthesis and biological evaluation of new derivatives to identify lead compounds for drug development. researchgate.netresearchgate.net

Computational Chemistry: Using molecular modeling and docking studies to predict the binding of benzimidazole derivatives to biological targets and to elucidate their mechanisms of action. researchgate.net

Nanotechnology: Developing nanotechnology-based drug delivery systems to improve the solubility, bioavailability, and targeted delivery of benzimidazole-based drugs. researchgate.net

Materials Science: Investigating the use of benzimidazole derivatives in the development of new materials with unique electronic or optical properties.

By fostering collaboration across these disciplines, researchers can unlock the full potential of this compound as a starting point for innovative scientific and therapeutic advancements.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Chloroethyl)benzimidazole, and how can reaction conditions be standardized to minimize by-products?

- Methodology : The compound can be synthesized via cyclization of o-phenylenediamines with chloroethylating agents under acidic conditions. Key steps include controlling temperature (80–100°C) and using catalysts like HCl or H2SO4 to enhance regioselectivity. Side reactions, such as over-alkylation, can be mitigated by slow reagent addition and inert atmospheres (e.g., N2) .

- Validation : Monitor reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. How can spectroscopic techniques (FTIR, NMR, UV-Vis) be applied to confirm the structure of this compound?

- FTIR : Look for N–H stretching (3400–3200 cm⁻¹) and C–Cl vibrations (750–600 cm⁻¹). The benzimidazole ring’s C=N stretch appears near 1600 cm⁻¹ .

- NMR : ¹H NMR should show aromatic protons (δ 7.2–7.8 ppm, multiplet) and ethylenic CH2 groups (δ 3.8–4.2 ppm for Cl–CH2–). ¹³C NMR confirms the chloroethyl group (δ 40–45 ppm for CH2Cl) .

- UV-Vis : A π→π* transition peak near 280 nm and n→π* at 320 nm indicates conjugation between the benzimidazole core and chloroethyl substituent .

Q. What are the common side reactions during functionalization of this compound, and how can they be suppressed?

- Challenges : Competing alkylation at the benzimidazole N1 position or hydrolysis of the chloroethyl group in polar solvents.

- Solutions : Use non-polar solvents (e.g., dichloromethane) and low temperatures (0–5°C). Protecting groups like Boc for amine functionalities can improve selectivity .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., fluorescence quantum yield variability) be resolved for this compound derivatives?

- Analysis : Fluorescence variability often arises from solvent polarity or tautomerism. For example, 2-(2-hydroxyphenyl)benzimidazole derivatives exhibit dual emission due to excited-state intramolecular proton transfer (ESIPT), with tautomer emission (λem ~450 nm) dominating in non-polar solvents .

- Method : Compare quantum yields (Φ) in standardized solvents (e.g., methanol vs. cyclohexane). Use time-resolved fluorescence spectroscopy to distinguish tautomeric states .

Q. What computational models are effective in predicting the reactivity and pharmacological potential of this compound analogs?

- DFT Studies : Calculate HOMO-LUMO gaps to assess electron-rich sites for nucleophilic attacks. For example, the chloroethyl group’s electrophilicity (LUMO ~-1.5 eV) correlates with alkylation activity .

- Molecular Docking : Screen analogs against biological targets (e.g., DNA topoisomerases) using AutoDock Vina. Prioritize compounds with binding energies ≤−8 kcal/mol .

Q. How do crystal packing and intermolecular interactions (e.g., H-bonding, π-stacking) influence the stability of this compound metal complexes?

- Case Study : Co(II) complexes with this compound ligands exhibit distorted tetrahedral geometry. C–H⋯Cl hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.4 Å) stabilize 3D networks, enhancing thermal stability (decomposition >250°C) .

- Characterization : Single-crystal X-ray diffraction (SC-XRD) and Hirshfeld surface analysis quantify interaction contributions .

Q. What strategies improve the selectivity of this compound derivatives in biological systems (e.g., antitumor vs. normal cells)?

- Prodrug Design : Complexation with metals (e.g., Co, Pt) reduces systemic toxicity. Hypoxia-selective activation in tumor microenvironments can be achieved via redox-sensitive ligands .

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –NO2) at the 5-position to enhance DNA cross-linking efficiency .

Methodological Resources

- Spectral Databases : Reference terahertz fingerprint spectra (e.g., 2-(4-chlorophenyl)benzimidazole peaks at 1.2–2.5 THz) for non-destructive analysis .

- Thermal Analysis : Use TGA-DSC to assess decomposition pathways (e.g., Cl loss at 200–220°C) .

- Synthetic Protocols : Optimize yields (>75%) via microwave-assisted synthesis (100 W, 120°C, 30 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|